

# Pivekimab Sunirine off-target effects and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sunirine  |           |
| Cat. No.:            | B10860453 | Get Quote |

# **Pivekimab Sunirine Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of pivekimab **sunirine** (IMGN632).

#### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pivekimab **sunirine** and how does it relate to its toxicity?

Pivekimab **sunirine** is an antibody-drug conjugate (ADC) that targets CD123, a protein expressed on the surface of various hematologic cancer cells.[1][2][3] The ADC consists of a humanized anti-CD123 antibody, a cleavable linker, and a potent DNA-alkylating payload called an indolinobenzodiazepine (IGN) pseudodimer.[1][4] Upon binding to CD123 on a target cell, pivekimab **sunirine** is internalized, and the IGN payload is released, causing single-strand breaks in the DNA, which leads to cell death.[4][5] Toxicity can arise from on-target, off-tumor effects (binding to CD123 on normal cells) or off-target effects (non-specific uptake of the ADC or premature release of the payload).[1]

Q2: What are the known off-target effects of pivekimab **sunirine** based on preclinical studies?

Preclinical studies have focused on the differential cytotoxicity of pivekimab **sunirine** on CD123-positive cancer cells versus normal hematopoietic progenitor cells, which also have low



levels of CD123 expression. One study compared pivekimab **sunirine** (IMGN632) with another ADC (X-ADC) that used the same antibody but a different payload. While both ADCs were potent against AML cell lines, IMGN632 was significantly less cytotoxic to normal myeloid progenitors.[6][7] Specifically, the concentration of IMGN632 required to impact normal bone marrow progenitors was well above the levels needed for anti-leukemic activity, suggesting a favorable therapeutic window.[6][7] This indicates that the design of the IGN payload in pivekimab **sunirine** contributes to reduced off-target toxicity on normal hematopoietic cells.[4]

Q3: What is the clinical toxicity profile of pivekimab **sunirine** monotherapy?

In a phase 1/2 study of pivekimab **sunirine** in patients with relapsed or refractory acute myeloid leukemia (AML), the most common treatment-related adverse events (TRAEs) were infusion-related reactions, febrile neutropenia, and anemia.[2][8][9][10] Dose-limiting toxicities (DLTs) were observed at higher doses and included reversible veno-occlusive disease (VOD) and neutropenia.[10][11][12] The recommended phase 2 dose (RP2D) was determined to be 0.045 mg/kg every 3 weeks, at which the safety profile was considered manageable.[9][11]

Q4: What is the toxicity profile of pivekimab **sunirine** in combination therapies?

When combined with azacitidine and venetoclax for newly diagnosed AML, the triplet regimen of pivekimab **sunirine** displayed a manageable safety profile with no new safety signals observed compared to the individual agents.[13][14] The most common non-hematologic treatment-emergent adverse events (TEAEs) of all grades included constipation, peripheral edema, diarrhea, and nausea.[13] Importantly, rates of cytopenias were similar to those seen with azacitidine and venetoclax alone, and there were no reports of veno-occlusive disease, capillary leak syndrome, or sinusoidal obstruction syndrome in the combination studies.[13][14]

### **Troubleshooting Guides**

Issue: Unexpectedly high cytotoxicity in in vitro experiments using normal cell lines.

 Possible Cause 1: Low-level CD123 expression on normal cells. Even low levels of the target antigen can lead to some degree of on-target, off-tumor toxicity.



- Troubleshooting Step: Quantify the surface expression of CD123 on your normal cell line using flow cytometry to correlate with the observed cytotoxicity.
- Possible Cause 2: Premature payload release. The linker may be unstable in the specific culture medium conditions.
  - Troubleshooting Step: Analyze the culture supernatant for the presence of free payload using LC-MS/MS to assess linker stability.

Issue: Observing significant weight loss or other signs of toxicity in animal models at the intended therapeutic dose.

- Possible Cause 1: On-target, off-tumor toxicity. The animal model may have a different CD123 expression pattern on healthy tissues compared to humans.
  - Troubleshooting Step: Perform tissue cross-reactivity studies in the animal model to evaluate the binding of pivekimab sunirine to normal tissues.
- Possible Cause 2: Off-target uptake of the ADC. The ADC may be taken up non-specifically by certain cell types in the animal model.
  - Troubleshooting Step: Consider using a non-binding ADC control (with the same payload and linker but an antibody that does not bind to any target in the animal) to assess nonspecific toxicity.

#### **Data Presentation**

Table 1: Grade ≥3 Treatment-Related Adverse Events (TRAEs) with Pivekimab **Sunirine** Monotherapy at the Recommended Phase 2 Dose (0.045 mg/kg)

| Adverse Event              | Frequency  |
|----------------------------|------------|
| Febrile Neutropenia        | 10%[9][11] |
| Infusion-Related Reactions | 7%[9][11]  |
| Anemia                     | 7%[9][11]  |



Table 2: Common (≥20%) All-Grade Treatment-Emergent Adverse Events (TEAEs) with Pivekimab **Sunirine** in Combination with Azacitidine and Venetoclax

| Adverse Event                 | Frequency (All Grades) | Frequency (Grade ≥3) |
|-------------------------------|------------------------|----------------------|
| Constipation                  | 48%                    | 2%                   |
| Peripheral Edema              | 44%                    | 4%                   |
| Diarrhea                      | 40%                    | 2%                   |
| Nausea                        | 32%                    | 4%                   |
| Febrile Neutropenia           | 33%                    | 29%                  |
| Thrombocytopenia              | 23%                    | 20%                  |
| Dyspnea                       | 22%                    | 6%                   |
| Infusion-Related Reactions    | 22%                    | 2%                   |
| Hypokalemia                   | 21%                    | 2%                   |
| Fatigue                       | 20%                    | 2%                   |
| Data from a study in patients |                        |                      |
| with relapsed/refractory AML. |                        |                      |
| [15]                          |                        |                      |

# **Experimental Protocols**

Protocol 1: Assessment of In Vitro Cytotoxicity on Normal Hematopoietic Progenitors

This protocol is based on the methodology described in preclinical studies of IMGN632.[6][7]

- Cell Source: Obtain bone marrow mononuclear cells from healthy donors.
- Cell Culture: Culture the cells in a suitable medium (e.g., IMDM with supplements) that supports the growth of hematopoietic progenitors.
- Treatment: Expose the cells to a range of concentrations of pivekimab sunirine and a negative control ADC for a specified period (e.g., 7 days).



- Colony-Forming Unit (CFU) Assay: After the treatment period, wash the cells and plate them
  in a methylcellulose-based medium to allow for the growth of colonies from surviving
  progenitor cells.
- Analysis: After 14 days of incubation, count the number of colonies (e.g., CFU-GM, BFU-E) to determine the effect of pivekimab sunirine on the viability and differentiation of normal hematopoietic progenitors. The IC50 value can then be calculated.

Protocol 2: Monitoring of Adverse Events in Clinical Trials

This is a general protocol based on the safety monitoring described in clinical trials of pivekimab **sunirine**.[4][11][12][16]

- Patient Population: Patients with CD123-positive hematologic malignancies.
- Treatment Administration: Pivekimab **sunirine** is administered intravenously. In combination studies, it is given with other agents like azacitidine and venetoclax according to the trial-specific schedule.[4][16]
- · Adverse Event (AE) Monitoring:
  - Regularly monitor patients for any adverse events through physical examinations, patient reporting, and laboratory tests (hematology, clinical chemistry).
  - Grade the severity of AEs according to the National Cancer Institute Common Terminology
     Criteria for Adverse Events (CTCAE).
  - Assess the relationship of each AE to the study drug(s).
- Dose-Limiting Toxicity (DLT) Assessment: In dose-escalation phases, monitor for pre-defined DLTs during the first cycle of treatment to determine the maximum tolerated dose.
- Data Collection and Reporting: Record all AEs, serious adverse events (SAEs), and DLTs in the clinical trial database.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of pivekimab sunirine.





Click to download full resolution via product page

Caption: Workflow for assessing off-target cytotoxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab Sunirine (IMGN632) [ash.confex.com]
- 3. New AML Therapy: Pivekimab Sunirine HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. PB1888: TRIAL IN PROGRESS: PHASE 1B/2 STUDY OF PIVEKIMAB SUNIRINE (PVEK, IMGN632) IN COMBINATION WITH VENETOCLAX/AZACITIDINE OR MAGROLIMAB FOR PATIENTS WITH CD123-POSITIVE ACUTE MYELOID LEUKEMIA (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Antibody-Drug Conjugate Shows Activity in Rare, Aggressive Form of Leukemia -The ASCO Post [ascopost.com]

#### Troubleshooting & Optimization





- 6. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pivekimab Sunirine Shows Promise For AML in Phase I/II Trial [sohoonline.org]
- 11. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. news.abbvie.com [news.abbvie.com]
- 15. adcreview.com [adcreview.com]
- 16. library.ehaweb.org [library.ehaweb.org]
- To cite this document: BenchChem. [Pivekimab Sunirine off-target effects and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860453#pivekimab-sunirine-off-target-effects-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com